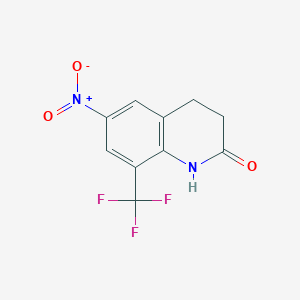

6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one

Description

6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound featuring a quinolinone core substituted with a nitro (-NO₂) group at the 6-position and a trifluoromethyl (-CF₃) group at the 8-position. Its molecular formula is C₁₀H₆F₃N₂O₃, with a molar mass of 259.16 g/mol. The nitro and trifluoromethyl groups confer unique electronic and steric properties, making this compound of interest in pharmaceutical and agrochemical research. Nitro groups are known for their electron-withdrawing effects, which can modulate reactivity and binding affinity, while trifluoromethyl groups enhance lipophilicity and metabolic stability.

The compound’s synthesis typically involves multi-step reactions, as seen in analogous patents (e.g., Example 4 of EP 2023 patent applications), where halogenated intermediates and catalytic coupling reactions are employed to introduce substituents.

Properties

Molecular Formula |

C10H7F3N2O3 |

|---|---|

Molecular Weight |

260.17 g/mol |

IUPAC Name |

6-nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H7F3N2O3/c11-10(12,13)7-4-6(15(17)18)3-5-1-2-8(16)14-9(5)7/h3-4H,1-2H2,(H,14,16) |

InChI Key |

UENOEOXUBADKDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-nitrobenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and solvents like dichloromethane to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

The compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Recent studies have demonstrated its effectiveness as an antimicrobial agent with potential applications in treating infections caused by resistant strains of bacteria.

Antimicrobial Studies

In a study published in RSC Advances, derivatives of quinoline compounds, including those with trifluoromethyl substitutions, were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to 6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Mycobacterium smegmatis | 6.25 | Significant inhibition |

| Pseudomonas aeruginosa | 12.5 | Moderate inhibition |

| Candida albicans | 25 | Low inhibition |

Anticancer Potential

The compound's structural characteristics also suggest potential anticancer properties. Research indicates that quinoline derivatives can exhibit antiproliferative effects on various cancer cell lines. In studies involving different cancer models, compounds structurally related to this compound have shown promising results against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

Antiproliferative Activity

Recent investigations into the antiproliferative effects of quinoline derivatives have shown that several compounds can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical carcinoma) | 15 | Significant inhibition |

| HT-29 (Colorectal carcinoma) | 20 | Moderate inhibition |

| A2780 (Ovarian carcinoma) | 25 | Low inhibition |

Mechanism of Action

The mechanism of action of 6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one and Analogues

Key Observations :

- Electron Effects: The nitro group in the target compound is strongly electron-withdrawing, reducing electron density in the quinolinone ring compared to the electron-donating amino group in 6-amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one. This difference may influence reactivity in electrophilic substitution reactions.

- Steric Bulk : The -CF₃ group at position 8 introduces greater steric hindrance than the smaller fluorine atom, which could affect binding to protein targets.

Biological Activity

6-Nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one is a quinoline derivative notable for its unique structural features, including a nitro group at the 6-position and a trifluoromethyl group at the 8-position. These modifications significantly influence its biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H7F3N2O3

- Molecular Weight : 260.17 g/mol

- CAS Number : 1980065-25-5

The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's lipophilicity and potential interaction with biological targets, which is crucial for its pharmacological properties .

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects. The specific mechanisms often involve inhibition of bacterial enzymes or interference with DNA synthesis.

- Antiviral Activity : Some studies suggest that this compound may inhibit viral replication through interaction with viral proteins.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation, particularly against certain human cancer cell lines.

The mechanism of action for this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate signaling pathways involved in cell growth and apoptosis.

Anticancer Activity

A study demonstrated the anticancer potential of quinoline derivatives against the MCF-7 breast cancer cell line. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Screening

In antimicrobial assays, this compound displayed activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds to highlight the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinoline | Base structure | Lacks nitro and trifluoromethyl groups |

| 6-Nitroquinoline | Nitro group at 6-position | No trifluoromethyl substituent |

| 3-Ethylquinoline | Ethyl group at 3-position | Different substituent pattern |

| 7-Bromoquinoline | Bromo group at 7-position | Halogen substituent instead of trifluoromethyl |

The combination of both nitro and trifluoromethyl groups in this compound provides unique chemical properties that may enhance its biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-nitro-8-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the quinolinone core. For example:

- Step 1 : Introduction of nitro groups via nitration under controlled conditions (e.g., mixed acid systems) at position 5.

- Step 2 : Trifluoromethylation at position 8 using reagents like CF₃Cu or CF₃I in the presence of a palladium catalyst.

- Step 3 : Cyclization and reduction steps, as demonstrated in analogous compounds using NaH in DMF for alkylation, followed by coupling with thiophene thioimidate (Scheme 2, ).

- Key Reference : Synthesis of 8-fluoro-6-nitro derivatives achieved 44.8% yield via similar protocols ().

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies aromatic protons (e.g., δ 8.13–8.07 ppm for nitro-substituted rings) and dihydroquinolinone backbone protons (δ 2.01–4.06 ppm) ().

- MS-ESI : Confirms molecular weight (e.g., m/z 282 [MH+] for related compounds) ().

- HPLC/Purity Analysis : Essential for verifying >95% purity, particularly for pharmacological studies ( ).

Advanced Research Questions

Q. How can structural modifications to the quinolinone core enhance sigma receptor binding affinity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ at position 6) improve receptor interaction by increasing electrophilicity. The trifluoromethyl group at position 8 enhances lipophilicity and metabolic stability ( ).

- Pharmacological Validation : Comparative binding assays (e.g., inhibition of [³H]DTG binding) and behavioral tests (e.g., forced-swim test) differentiate agonist/antagonist profiles. For example, 3-chlorophenylpiperazinyl derivatives showed dose-dependent sigma receptor agonism ( ).

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

- Methodological Answer :

- Assay-Specific Variability : Use orthogonal assays (e.g., in vitro receptor binding vs. in vivo behavioral tests) to confirm activity. For instance, compounds active in sigma receptor binding may fail in forced-swim tests due to poor blood-brain barrier penetration ( ).

- SAR Analysis : Systematic comparison of substituents (e.g., -OCH₃ vs. -CF₃) reveals trends in solubility and target engagement. Chlorophenyl derivatives (e.g., compound 34b) exhibited reduced coma recovery time in mice, linking substituent polarity to efficacy ( ).

Q. How can regioselectivity challenges in nitration and trifluoromethylation be optimized?

- Methodological Answer :

- Directed Metallation : Use directing groups (e.g., -OMe) to control nitration regiochemistry.

- Radical-Mediated Trifluoromethylation : Employ photoredox catalysis or hypervalent iodine reagents (e.g., Togni’s reagent) for precise C-H functionalization at position 8 ( ).

- Case Study : Ionic cyclization with polymer-supported hypervalent iodine achieved 70–85% yields in analogous dihydroquinolinones ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.